molecular formula C12H24N2O B1519401 1-[2-(Piperidin-4-yloxy)ethyl]piperidine CAS No. 917003-52-2

1-[2-(Piperidin-4-yloxy)ethyl]piperidine

Cat. No.: B1519401
CAS No.: 917003-52-2
M. Wt: 212.33 g/mol
InChI Key: NYGBPVDKVYYBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a chemical compound characterized by its unique piperidine ring structure, which suggests potential biological activities, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₄N₂O and features two piperidine rings connected by an ethyl chain. The presence of the piperidin-4-yloxy group indicates potential interactions with various biological targets, similar to other piperidine-based compounds. Its structure is significant for understanding its mechanism of action and biological activity.

While specific mechanisms of action for this compound are not extensively documented, the structural characteristics suggest it may interact with neurotransmitter receptors or enzymes. Research on related piperidine derivatives indicates that they often act as receptor ligands, particularly for serotoninergic and dopaminergic receptors.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • Receptor Interaction: Piperidine derivatives have been studied for their ability to bind to various receptors. For example, compounds with similar structures have shown notable affinities for serotonin (5-HT) and dopamine (D) receptors, which are crucial in treating psychiatric disorders .
  • Anticancer Applications: Some studies suggest that piperidine-based compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially offering therapeutic benefits in oncology .
  • Neuropharmacology: The structural features of this compound make it a candidate for further exploration in neuropharmacology, particularly in developing treatments for conditions like Alzheimer's disease due to its potential to inhibit acetylcholinesterase .

Comparative Analysis

The following table summarizes the biological activities and unique aspects of several compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Piperidinyl)-2-propanolContains a propanol groupPotentially different solubility and bioavailability
N-MethylpiperidineMethyl substitution on nitrogenDifferent receptor affinity due to steric effects
4-Hydroxy-N-methylpiperidineHydroxyl group substitutionMay exhibit different pharmacological properties
This compoundPiperidine rings linked by ethyl chainPotential interactions with CNS receptors

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

  • Serotonergic and Dopaminergic Binding: A study evaluated a benzoylpiperidine derivative's affinity for serotoninergic and dopaminergic receptors, showing it could serve as a neuroleptic drug with reduced side effects compared to traditional antipsychotics .
  • Antiparasitic Activity: Research on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance metabolic stability while maintaining antiparasitic activity, suggesting similar strategies could be applied to optimize piperidine derivatives .
  • Apoptosis Induction in Cancer Cells: Investigations into the effects of piperine (a related compound) on cancer cell lines revealed mechanisms involving mitochondrial membrane integrity and caspase activation, indicating potential pathways through which piperidine derivatives might exert anticancer effects .

Properties

IUPAC Name

1-(2-piperidin-4-yloxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBPVDKVYYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4 N HCl solution in dioxane (6 mL) was added to a solution of tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate (108) (6.5 g, 20.80 mmol) in MeOH (16 mL) and the reaction mixture was stirred at room temperature for 6 hours. Removal of solvent afforded the desired compound as its hydrochloride salt. This salt was dissolved in methanol (50 ml) and MP-carbonate (14.88 g, 33.61 mmol) was added. The resulting mixture was filtered and the solvent removed to give the desired material, as a clear liquid which was used without further purification; 1H NMR (400.132 MHz, CDCl3) δ 1.33-1.47 (2H, m), 1.50-1.71 (3H, m), 1.86-1.96 (4H, m), 2.50-2.67 (6H, m), 3.00-3.14 (4H, m), 3.34 (1H, septet), 3.55 (2H, t), 3.60 (2H, t).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.